REACTION_SMILES
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[CH3:23][NH:24][CH3:25].[CH3:26][OH:27].[NH2:1][c:2]1[n:3][c:4](-[c:18]2[o:19][cH:20][cH:21][cH:22]2)[c:5]2[c:6]([n:7]1)[n:8]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[n:9][cH:10]2.[OH2:28]>>[NH2:1][c:2]1[n:3][c:4](-[c:18]2[o:19][cH:20][cH:21][cH:22]2)[c:5]2[c:6]([n:7]1)[nH:8][n:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC(C)(C)OC(=O)n1ncc2c(-c3ccco3)nc(N)nc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)n1ncc2c(-c3ccco3)nc(N)nc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1nc(-c2ccco2)c2cn[nH]c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |